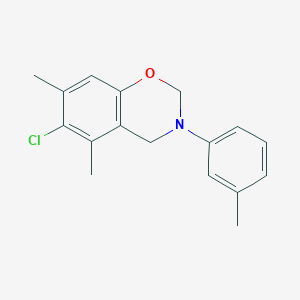![molecular formula C12H17F2N3O2 B5568064 (3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)
(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including those structurally related to the compound , typically involves cycloaddition reactions or modifications of existing pyrazole scaffolds. For instance, Santos et al. (2012) described an efficient synthesis of new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles via a [3 + 2] cycloaddition reaction, suggesting a method that could potentially be adapted for the synthesis of our compound of interest (Santos, Bernardino, Pinheiro, Canto-Cavalheiro, & Leon, 2012).
Molecular Structure Analysis
The molecular structure and vibrational spectroscopic analysis can be deeply understood through Density Functional Theory (DFT) calculations, as demonstrated by Alphonsa et al. (2016), who characterized a similar pyrazole derivative using FT-IR, FT-Raman, 1H NMR, 13C NMR techniques, and computational methods (Alphonsa, Loganathan, Anand, & Kabilan, 2016).
Chemical Reactions and Properties
The reactivity of pyrazole compounds is often explored through their participation in cycloaddition reactions, complex formation, and ligand substitution reactions, as seen in the work by Beves et al. (2008) on pyrazolyl-terminated ligands and their metal complexes (Beves, Constable, Housecroft, Neuburger, & Schaffner, 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, can be inferred from the structural characteristics and intermolecular interactions within the crystal lattice. Detailed analysis of similar compounds is provided by Zheng, Wang, & Fan (2010), highlighting the significance of hydrogen bonding in defining the physical properties of pyrazole derivatives (Zheng, Wang, & Fan, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with various reagents, can be explored through experimental and computational chemistry approaches. Studies on related pyrazole compounds, like those by Halim & Ibrahim (2022), provide insights into the quantum studies, NLO, and thermodynamic properties of pyrazole derivatives, indicating methods for assessing the chemical properties of our compound of interest (Halim & Ibrahim, 2022).
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of complex molecules and ligands involving pyrazole derivatives play a crucial role in developing new materials and understanding their properties. For example, Guerrero et al. (2008) explored the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands. Their research demonstrates the versatile chemistry of pyrazole derivatives in forming monomeric and dimeric complexes, showcasing their potential in materials science and catalysis (Guerrero et al., 2008).
Tautomerism Studies
The study of tautomeric forms of pyrazole derivatives, as discussed by Guard and Steel (1994), provides essential insights into the structural dynamics and reactivity of these compounds. Understanding these tautomeric shifts is vital for applications in pharmaceuticals and materials science (Guard & Steel, 1994).
Photophysical Properties
Research into the photophysical properties of pyrazole-containing ligands, such as the work by Song et al. (2016), highlights the potential of these compounds in developing advanced materials with specific luminescent properties. These findings are critical for applications in data security, sensors, and optoelectronic devices (Song et al., 2016).
Ligand Chemistry
The preparation and structural analysis of pyrazole-based ligands for metal complexes, as investigated by Beves et al. (2008), underscore the importance of these ligands in coordination chemistry. Such studies contribute to our understanding of molecular interactions and the design of new catalysts and materials (Beves et al., 2008).
Corrosion Inhibition
Research on the application of pyrazole derivatives as corrosion inhibitors, such as the study conducted by Hmamou et al. (2015), demonstrates the utility of these compounds in protecting metals from corrosion. This research is particularly relevant for the preservation of infrastructure and machinery (Hmamou et al., 2015).
特性
IUPAC Name |
[1-(difluoromethyl)pyrazol-3-yl]-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O2/c1-8-7-16(6-4-12(8,2)19)10(18)9-3-5-17(15-9)11(13)14/h3,5,8,11,19H,4,6-7H2,1-2H3/t8-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPNIMGVCPOHTR-PELKAZGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)C2=NN(C=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=NN(C=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)
![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)
![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)

![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)
![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)